SM-102

Overview

Description

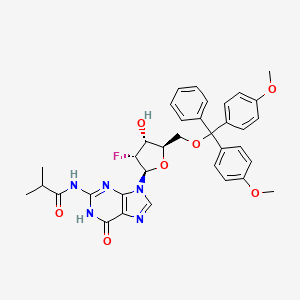

SM-102 is a synthetic amino lipid used in combination with other lipids to form lipid nanoparticles. These nanoparticles are crucial for the delivery of messenger RNA-based vaccines, such as the Moderna COVID-19 vaccine . This compound is a colorless oily compound with a molecular weight of 710.2 and a chemical formula of C44H87NO5 . Its IUPAC name is heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate .

Mechanism of Action

Target of Action

SM-102 is a synthetic amino lipid used in combination with other lipids to form lipid nanoparticles . The primary target of this compound is the mRNA inside cells . The mRNA carries the genetic instructions for making proteins, and this compound helps deliver these instructions into the cells .

Mode of Action

This compound works by forming lipid nanoparticles that encapsulate mRNA . These nanoparticles protect the mRNA and help it enter cells without being destroyed by the immune system . Once inside the cell, the nanoparticles trigger receptor-mediated endocytosis . Ionizable lipids like this compound hold a relatively neutral charge at physiological pH but are positively charged within the nanoparticle . This allows them to bind to the negatively charged backbone of mRNA .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the endocytic pathway . After cellular uptake, this compound interacts with the acidic endosome, becomes protonated, and forms cone-shaped ion pairs . This drives the transition from a bilayer to an inverted hexagon phase, promoting endosomal escape and the release of the mRNA into the cytosol .

Pharmacokinetics

This compound is an ideal drug carrier due to its fast clearance rate, tolerability, immunogenicity, and protein expression . Once the mRNA is released, this compound is metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .

Result of Action

The result of this compound’s action is the successful delivery of mRNA into cells . This mRNA then instructs the cells to produce specific proteins . In the case of the Moderna COVID-19 vaccine, for example, the mRNA instructs cells to produce the spike protein found on the surface of the SARS-CoV-2 virus . This triggers an immune response, which protects the body against the real virus .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, its ability to take on a positive charge in an acidic environment plays a crucial role after cellular uptake . This property allows the lipid to have fewer interactions with the anionic membranes of blood cells . Furthermore, while this compound is soluble in organic solvents, it forms a membrane when suspended in polar solvents . This property has enabled scientists to mold these lipids into mRNA therapeutics .

Advantages and Limitations for Lab Experiments

One of the advantages of using SM-102 in lab experiments is its ability to target this compound, a protein that is overexpressed in many types of cancer. This makes it an attractive therapeutic target for studying cancer biology and developing new cancer therapies. However, one limitation of using this compound in lab experiments is that it may not be specific for cancer cells and may also affect normal cells, leading to potential side effects.

Future Directions

Future research on SM-102 should focus on fully understanding its mechanism of action and the specific proteins that it targets in cancer cells. This will help to optimize its use as a cancer therapy and minimize potential side effects. Additionally, further research is needed to determine the optimal dosing and administration schedule of this compound in combination with other cancer therapies. Furthermore, studying the combination of this compound with other cancer therapies such as checkpoint inhibitors, cancer vaccines, and adoptive cell therapies should be further explored to fully evaluate its potential in cancer treatment.

In conclusion, this compound is a small molecule inhibitor of this compound that has shown promising results in preclinical and clinical studies as a cancer therapy. However, more research is needed to fully understand itsmechanism of action, specific targets and its potential side effects. Further studies are also needed to determine its efficacy and safety in combination with other cancer treatments. In addition, research on the pharmacokinetics and pharmacodynamics of this compound should also be conducted to understand how it is metabolized and distributed in the body, which will aid in the development of optimal dosing regimens.

Another area of future research should be the investigation of this compound in specific types of cancer such as brain tumors, pancreatic cancer, and others. As this compound is overexpressed in many types of cancer, this compound may have the potential to be used in a wide range of cancer types. Furthermore, investigating the molecular mechanisms of this compound action, on the tumor microenvironment, and its impact on the immune system, will also be valuable to understand the full potential of this compound as a cancer therapy.

In summary, this compound represents a promising new cancer therapy that targets this compound, a protein that is overexpressed in many types of cancer. Its ability to inhibit tumor growth and induce cancer cell death, and enhance the effectiveness of other cancer therapies, make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other cancer therapies. Additionally, research on its pharmacokinetics and pharmacodynamics, and its application in specific types of cancer should also be conducted to fully realize its potential as a cancer therapy.

Scientific Research Applications

SM-102 is widely used in scientific research, particularly in the development of lipid nanoparticles for messenger RNA delivery . These nanoparticles protect delicate messenger RNA molecules and facilitate their entry into cells without being destroyed by the immune system . This compound is also used for non-invasive bioluminescence imaging when combined with luciferase-encoding messenger RNA in animal models .

Biochemical Analysis

Biochemical Properties

SM-102 is an ionizable lipid that holds a relatively neutral charge at physiological pH but becomes positively charged within the nanoparticle. This allows this compound to bind to the negatively charged backbone of mRNA . The compound interacts with various biomolecules, including phospholipids, cholesterol, and polyethylene glycol (PEG)-lipids, which help stabilize the nanoparticle structure . This compound’s ability to form a zwitterionic lipid is due to its tertiary amine and branched tail linked through ester bonds .

Cellular Effects

This compound influences cellular processes by facilitating the delivery of mRNA into cells. Upon cellular uptake, this compound interacts with the acidic endosome, becoming protonated and forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of mRNA into the cytosol, where it can be translated into proteins. This compound’s ability to remain neutral at physiological pH allows it to have fewer interactions with the anionic membranes of blood cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the acidic environment of the endosome. Upon protonation, this compound forms cone-shaped ion pairs that facilitate the transition from a bilayer to an inverted hexagon phase . This transition promotes the escape of mRNA from the endosome into the cytosol. Once released, the mRNA is translated into proteins, and this compound is metabolized through ester hydrolysis . The remaining aliphatic head group is eliminated via biliary and renal clearance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be effective at blocking hyperpolarization-activated potassium currents in a concentration-dependent manner . The compound’s stability and degradation over time have been studied, with findings indicating that this compound remains stable under physiological conditions. Long-term effects on cellular function have been observed, including changes in the amplitude and hysteresis of potassium currents .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the compound can induce hepatic luciferase expression when administered with luciferase-encoding mRNA . The effects of this compound vary with different dosages, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is metabolized through ester hydrolysis, resulting in the breakdown of the compound into its aliphatic head group and other metabolites . The remaining aliphatic head group is eliminated via biliary and renal clearance . This metabolic pathway ensures the efficient clearance of this compound from the body, reducing the risk of accumulation and potential toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the formation of lipid nanoparticles . These nanoparticles facilitate the delivery of mRNA into cells by triggering receptor-mediated endocytosis. Once inside the cell, this compound interacts with the acidic endosome, promoting the release of mRNA into the cytosol . The compound’s ability to remain neutral at physiological pH allows it to have fewer interactions with the anionic membranes of blood cells .

Subcellular Localization

This compound is localized within the endosome upon cellular uptake . The compound’s protonation in the acidic environment of the endosome facilitates the transition from a bilayer to an inverted hexagon phase, promoting the release of mRNA into the cytosol . This subcellular localization is crucial for the effective delivery of mRNA and subsequent protein translation.

Preparation Methods

The preparation of SM-102 involves several synthetic steps. The final step is an alkylation reaction where a secondary amine is combined with a lipid bromo ester . The reaction can be summarized as follows:

HO(CH2)2NH(CH2)7CO2CH(C8H17)2+Br(CH2)5CO2C11H23→this compound

Chemical Reactions Analysis

SM-102 undergoes various chemical reactions, including ester hydrolysis and protonation. In an acidic environment, this compound becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of messenger RNA into the cytosol .

Comparison with Similar Compounds

SM-102 is compared with other ionizable lipids such as ALC-0315 and DMG-PEG 2000 . While all these lipids are used in the formulation of lipid nanoparticles for messenger RNA delivery, this compound is unique due to its fast clearance rate, tolerability, immunogenicity, and protein expression . These properties make this compound an ideal drug carrier .

Properties

IUPAC Name |

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNVBNJYBVCBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336730 | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-47-6 | |

| Record name | SM-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)

![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)